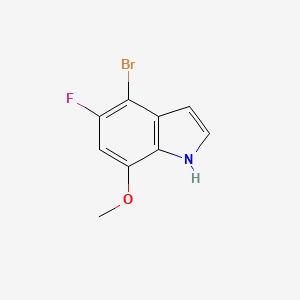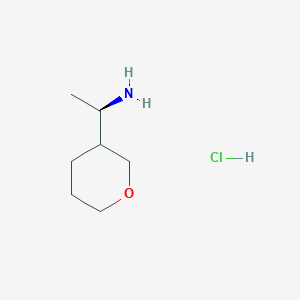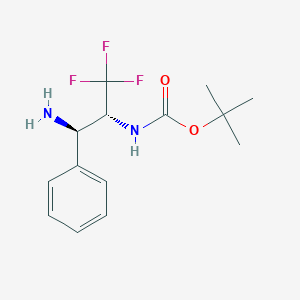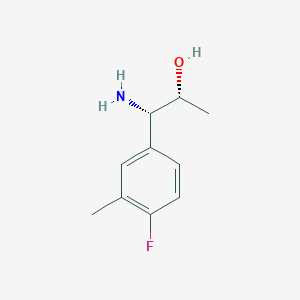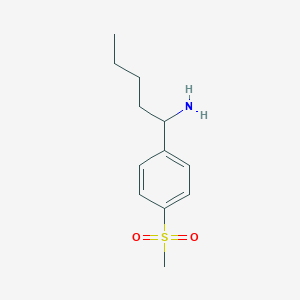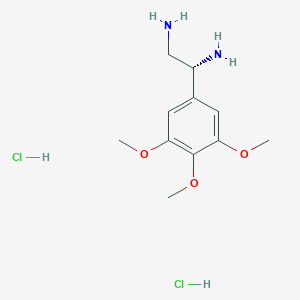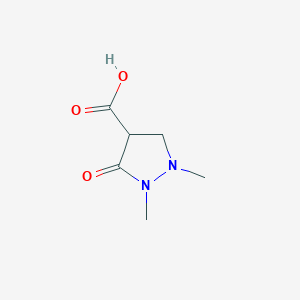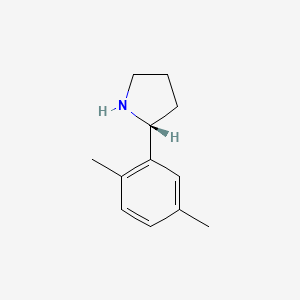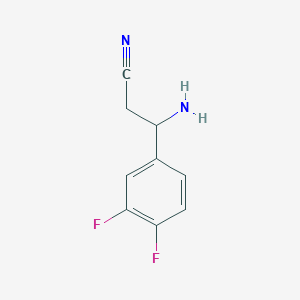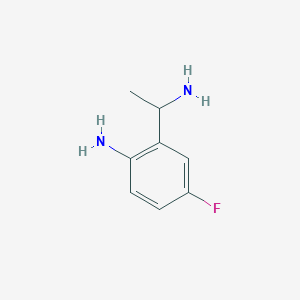
2-(1-Aminoethyl)-4-fluoroaniline 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminoethyl)-4-fluoroaniline 2HCl is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group attached to a fluorinated aniline ring, and it is commonly used in its dihydrochloride salt form to enhance its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-fluoroaniline 2HCl typically involves the reaction of 4-fluoroaniline with ethylene oxide in the presence of a catalyst to form 2-(1-Aminoethyl)-4-fluoroaniline. This intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt. The reaction conditions often include controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminoethyl)-4-fluoroaniline 2HCl undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-(1-Aminoethyl)-4-fluoroaniline 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Aminoethyl)-4-fluoroaniline 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Aminoethyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
2-(1-Aminoethyl)-4-bromoaniline: Contains a bromine atom instead of fluorine.
2-(1-Aminoethyl)-4-iodoaniline: Features an iodine atom in place of fluorine.
Uniqueness
2-(1-Aminoethyl)-4-fluoroaniline 2HCl is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C8H11FN2 |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
2-(1-aminoethyl)-4-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5H,10-11H2,1H3 |
Clé InChI |
JLTCGWBRNSZJIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


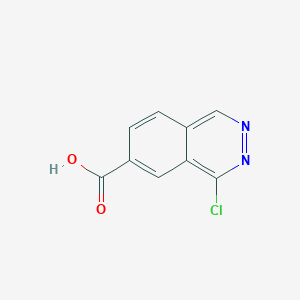
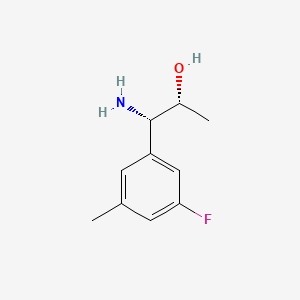
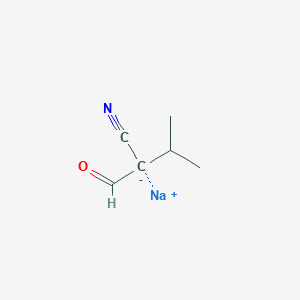
![5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B13035068.png)
